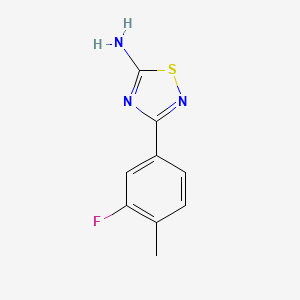

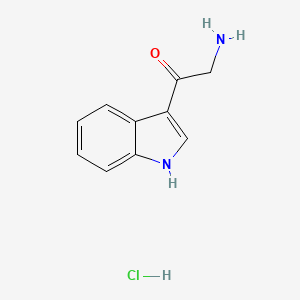

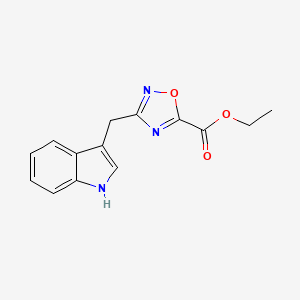

![molecular formula C24H19ClF2N2O5 B1388422 Acide 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-méthylpyridin-2-yl)benzoïque chlorhydrate CAS No. 1160221-26-0](/img/structure/B1388422.png)

Acide 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-méthylpyridin-2-yl)benzoïque chlorhydrate

Vue d'ensemble

Description

This compound is a pharmaceutical composition suitable for oral administration to treat a CFTR mediated disease such as Cystic Fibrosis . It is also known as Compound 1 .

Synthesis Analysis

The synthesis of this compound involves a substantially crystalline and free solid state form . The solid state form of the compound is referred to as Form I .Molecular Structure Analysis

The molecular structure of the compound is complex, with heterocyclic compounds containing both one or more hetero rings having oxygen atoms as the only ring hetero atoms, and one or more rings having nitrogen as the only ring hetero atom .Chemical Reactions Analysis

The compound is involved in the regulation of anion flux across the membrane, as well as the activity of other ion channels and proteins . It is critical for the maintenance of electrolyte transport throughout the body, including respiratory and digestive tissue .Physical And Chemical Properties Analysis

The compound has a molecular weight of 452.41 . It is a solid at room temperature and should be stored in a dark place in an inert atmosphere .Applications De Recherche Scientifique

Traitement de la mucoviscidose

Ce composé a été identifié comme un traitement potentiel pour la mucoviscidose (MC). Il est conçu pour cibler le récepteur de conductance transmembranaire de la mucoviscidose (CFTR), qui est défectueux chez les patients atteints de MC . En modulant cette protéine, le composé peut aider à corriger le transport des chlorures à travers la membrane cellulaire, ce qui permet de traiter l'une des causes profondes de la maladie.

Compositions pharmaceutiques

Le composé peut être formulé en compositions pharmaceutiques qui comprennent divers excipients tels que des charges, des diluants, des désintégrants, des tensioactifs, des liants, des agents de glissement et des lubrifiants. Ces compositions sont adaptées à l'administration orale et peuvent être adaptées pour une administration et une efficacité optimales .

Formes solides pour les médicaments

La recherche sur les formes solides de ce composé, y compris ses états cristallin et amorphe, est cruciale pour le développement de médicaments stables et efficaces. Ces formes solides peuvent influencer la biodisponibilité, la solubilité et la durée de conservation du médicament .

Recherche agrochimique

Les dérivés du composé sont utilisés dans la recherche agrochimique. Ils servent d'intermédiaires dans la synthèse de molécules biologiquement actives qui pourraient conduire au développement de nouveaux pesticides ou herbicides .

Additif alimentaire pour le bétail

Dans le domaine de la médecine vétérinaire, un dérivé de ce composé est étudié comme additif alimentaire pour le bétail. Il agit comme un acidifiant qui peut réduire le nombre de microbes nuisibles tels que E. coli, améliorant ainsi la santé et la productivité globales des animaux .

Intermédiaire chimique

Le composé sert d'intermédiaire chimique dans la synthèse de diverses molécules biologiquement actives. Ce rôle est essentiel dans la découverte et le développement de nouveaux médicaments et traitements pour toute une gamme de maladies .

Mécanisme D'action

Safety and Hazards

Analyse Biochimique

Biochemical Properties

3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with the cystic fibrosis transmembrane conductance regulator (CFTR) protein, enhancing its function and stability . This interaction is vital for improving chloride ion transport across cell membranes, which is impaired in cystic fibrosis patients.

Cellular Effects

The effects of 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it enhances the expression and function of the CFTR protein, leading to improved chloride ion transport and reduced mucus viscosity in epithelial cells . This compound also affects other cellular processes, such as inflammation and oxidative stress, by modulating the activity of related signaling pathways.

Molecular Mechanism

At the molecular level, 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride exerts its effects through specific binding interactions with the CFTR protein. It stabilizes the protein’s structure, enhancing its function and preventing degradation . This compound also inhibits certain enzymes involved in the degradation of CFTR, further contributing to its therapeutic effects. Additionally, it modulates gene expression by influencing transcription factors and other regulatory proteins involved in CFTR expression.

Temporal Effects in Laboratory Settings

The effects of 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies in vitro and in vivo have demonstrated sustained improvements in CFTR function and chloride ion transport, indicating the compound’s potential for long-term therapeutic use.

Dosage Effects in Animal Models

In animal models, the effects of 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride vary with different dosages. At lower doses, the compound effectively enhances CFTR function without significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and liver toxicity. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, potentially affecting its overall efficacy and safety.

Transport and Distribution

Within cells and tissues, 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride is transported and distributed through specific transporters and binding proteins . It is efficiently taken up by epithelial cells, where it accumulates and exerts its therapeutic effects. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride is critical for its activity and function. It is primarily localized to the endoplasmic reticulum and Golgi apparatus, where it interacts with the CFTR protein . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The compound’s activity is closely linked to its subcellular localization, as it needs to be in proximity to the CFTR protein to exert its effects.

Propriétés

IUPAC Name |

3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F2N2O5.ClH/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17;/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVODGKBKZCGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClF2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670430 | |

| Record name | 3-(6-{[1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbonyl]amino}-3-methylpyridin-2-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160221-26-0 | |

| Record name | 3-[6-[[[1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl]carbonyl]amino]-3-methylpyridin-2-yl]benzoic acid hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160221-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(6-{[1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbonyl]amino}-3-methylpyridin-2-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

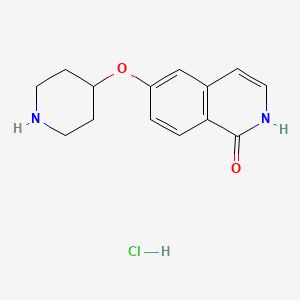

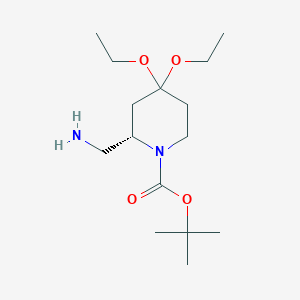

![N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanine](/img/structure/B1388344.png)

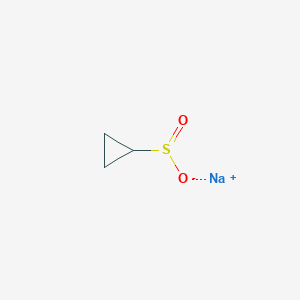

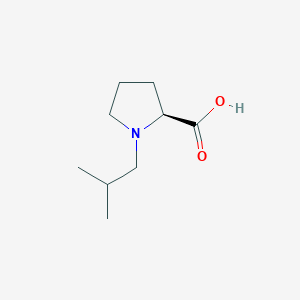

![2-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]propan-1-amine](/img/structure/B1388346.png)

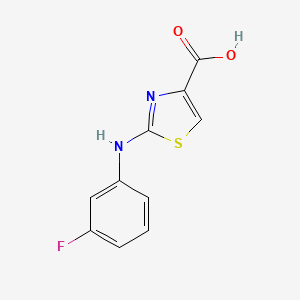

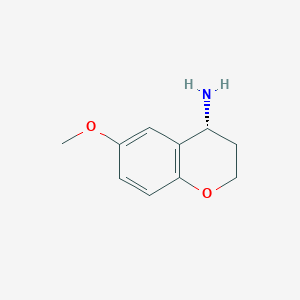

![[1-(4-fluorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol](/img/structure/B1388348.png)

![2-[5-(Hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1388354.png)